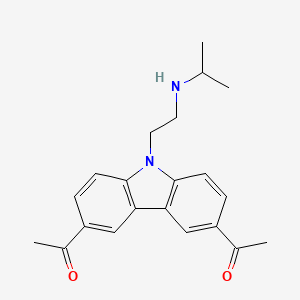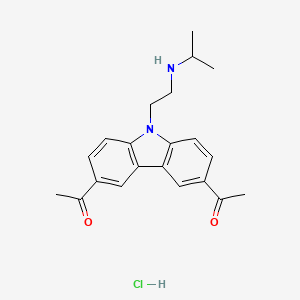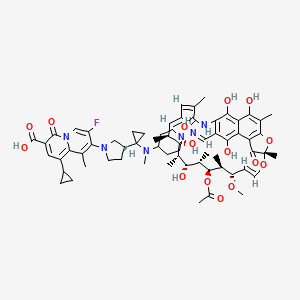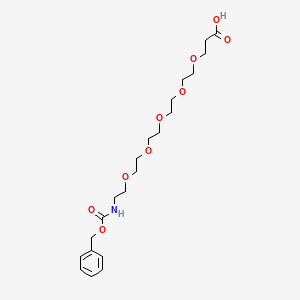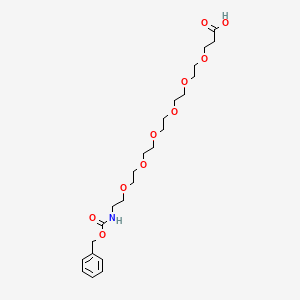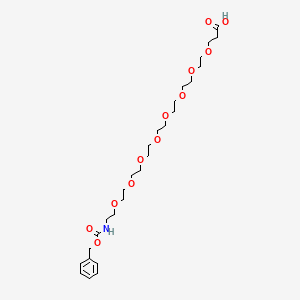
塞布拉诺帕多
描述
Cebranopadol (developmental code GRT-6005) is an opioid analgesic of the benzenoid class . It is currently under development internationally by Grünenthal, a German pharmaceutical company, and its partner Depomed, a pharmaceutical company in the United States, for the treatment of a variety of different acute and chronic pain states .
Synthesis Analysis
A simple and efficient synthesis of Cebranopadol has been described via the formation of an aziridinium ion as a key step using commercially available starting material . There are also different approaches to the synthesis of Cebranopadol .
Molecular Structure Analysis
Cebranopadol has a molecular formula of C24H27FN2O . It is a benzenoid with a complex structure that includes a cyclohexane ring fused with a pyranoindole ring .
Chemical Reactions Analysis
Cebranopadol has been evaluated in various studies. A phase I, nonrandomized, single-centre, open-label, non-controlled trial was performed in 12 healthy subjects to determine the excretion balance, metabolite profile, and absolute oral bioavailability of cebranopadol .
科学研究应用
疼痛管理
塞布拉诺帕多是一种很有希望用于治疗疼痛的药物 {svg_1}. 它作用于μ阿片受体和诺西普汀/孤啡肽受体 {svg_2}. 这些受体的共同激活可以减少阿片类药物的副作用,而不会影响镇痛作用 {svg_3}. 它已被评估用于疼痛管理,包括急性疼痛和慢性疼痛 {svg_4}.
阿片类药物副作用的减少
塞布拉诺帕多的一大优势是它有可能减少与阿片类药物相关的副作用 {svg_5}. 这些副作用包括呼吸抑制、耐受性和身体依赖性 {svg_6}. 塞布拉诺帕多对诺西普汀/孤啡肽受体的活性可以帮助减轻这些副作用 {svg_7}.
神经性疼痛的治疗
塞布拉诺帕多在治疗神经性疼痛方面显示出希望 {svg_8}. 它有效地减轻了链脲佐菌素和紫杉醇诱导的神经性疼痛模型中的触觉异常性疼痛 {svg_9}. 在这方面,塞布拉诺帕多比米罗加巴林更有效 {svg_10}.
癌症疼痛的治疗
塞布拉诺帕多已用于研究癌症患者疼痛治疗的试验 {svg_11}. 它强大的镇痛特性使其成为管理癌症相关疼痛的潜在候选药物 {svg_12}.
慢性腰痛的治疗
慢性腰痛是塞布拉诺帕多显示出潜力的另一个领域 {svg_13}. 它对诺西普汀/孤啡肽和μ阿片受体的双重作用可以有效缓解慢性腰痛 {svg_14}.
术后疼痛管理
塞布拉诺帕多也因其在管理术后疼痛方面的有效性而被研究 {svg_15}. 它强大的镇痛特性和减少副作用的特性使其成为该应用的有希望的候选药物 {svg_16}.
作用机制
Target of Action
Cebranopadol is unique in its mechanism of action as an opioid. It binds to and activates all four of the opioid receptors . It acts as a full agonist of the μ-opioid receptor and δ-opioid receptor, and as a partial agonist of the nociceptin receptor and κ-opioid receptor . These receptors play a crucial role in the modulation of pain and the body’s response to stress and injury.
Mode of Action
Cebranopadol interacts with its targets by binding to and activating the opioid receptors. This activation results in a decrease in the perception of pain. The compound’s activity at nociceptin receptors contributes to its anti-hyperalgesic effects while ameliorating some of its opioid-type side effects, including respiratory depression and abuse potential .
Biochemical Pathways
It is known that the activation of opioid receptors can inhibit the release of substance p, a neuropeptide involved in pain transmission, thereby reducing the perception of pain .
Pharmacokinetics
After oral administration, Cebranopadol reaches maximum plasma concentrations after 4–6 hours and has a long half-value duration of 14–15 hours . With a dosing interval of 24 hours, Cebranopadol achieves steady state within 2 weeks, accumulates twofold and shows a fluctuation of 70–80% .
Result of Action
The molecular and cellular effects of Cebranopadol’s action result in potent and effective antinociceptive effects across a broad range of preclinical pain models . Its side effect profile is better compared to typical opioids, and it has been found to be more potent in models of chronic neuropathic pain than acute nociceptive pain compared to selective μ-opioid receptor agonists .
安全和危害
Cebranopadol has been evaluated as a solution to the problem of opioid side effects such as respiratory depression, tolerance, and physical dependence . As an agonist of the κ-opioid receptor, cebranopadol may have the capacity to produce psychotomimetic effects, dysphoria, and other adverse reactions at sufficiently high doses . This property could potentially limit its practical clinical dosage range, but would likely reduce the occurrence of patients taking more than their prescribed dose .
未来方向
属性
IUPAC Name |
6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVOZKEWSOFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031965 | |
| Record name | Cebranopadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863513-91-1 | |
| Record name | Cebranopadol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cebranopadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cebranopadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEBRANOPADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of cebranopadol?
A1: Cebranopadol is a first-in-class analgesic that exerts its effects by acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, and KOP) [, , , ].
Q2: How does the co-activation of NOP and MOP receptors contribute to cebranopadol's analgesic effects?
A2: Studies in rodents have demonstrated a synergistic interaction between the NOP and classical opioid receptor components of cebranopadol in producing analgesia []. This synergy may contribute to its potent analgesic effects.
Q3: Does cebranopadol's action on NOP receptors influence its side effect profile compared to traditional opioids?
A3: Preclinical studies suggest that activation of NOP receptors by cebranopadol counteracts some of the adverse effects associated with MOP receptor activation, particularly respiratory depression [, , , ].
Q4: Does cebranopadol affect the central nervous system?
A4: Yes, cebranopadol is a centrally acting analgesic, meaning it primarily acts on the central nervous system to produce its analgesic effects [, ].
Q5: How does cebranopadol impact cocaine addiction in preclinical models?
A5: Research indicates that cebranopadol reduces cocaine self-administration and blocks the escalation of cocaine intake in rat models. This effect is attributed to its simultaneous activation of both NOP and MOP receptors [, , ].
Q6: What is the molecular formula and weight of cebranopadol?
A6: The molecular formula of cebranopadol is C24H29FN2O2, and its molecular weight is 396.5 g/mol [].
Q7: How does the structure of cebranopadol contribute to its unique pharmacological profile?
A7: The specific chemical structure of cebranopadol, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, allows it to interact with both NOP and opioid receptors with high affinity []. Modifications to this core structure could alter its receptor binding profile and subsequently its activity, potency, and selectivity.
Q8: What is the typical duration of action of cebranopadol?
A8: Cebranopadol exhibits a relatively long duration of action, lasting up to 7 hours after intravenous administration and over 9 hours after oral administration in preclinical pain models [].
Q9: How is cebranopadol metabolized in the body?
A9: While detailed information on cebranopadol's metabolism is limited in the provided abstracts, they suggest it likely undergoes metabolism, potentially involving hepatic pathways [, ].
Q10: Are there differences in the pharmacokinetic profile of cebranopadol between animals and humans?
A10: While some studies explore the pharmacokinetics of cebranopadol in animals [], further research is needed to understand if there are significant differences in its pharmacokinetic profile between animals and humans.
Q11: In which preclinical pain models has cebranopadol shown efficacy?
A11: Cebranopadol has demonstrated efficacy in a wide range of preclinical pain models, including models of acute nociceptive pain, inflammatory pain, cancer pain, and neuropathic pain [, , , , , , , ].
Q12: Has cebranopadol been investigated in clinical trials for pain management?
A12: Yes, cebranopadol has been evaluated in various phases of clinical trials for its analgesic effects in conditions such as chronic low back pain, postoperative pain, and cancer-related pain [, , , , , , ].
Q13: Are there any specific patient populations where cebranopadol might offer advantages over traditional opioids?
A13: Preclinical and early clinical data suggest that cebranopadol may be particularly beneficial for patients with chronic pain conditions that involve a neuropathic component, as it shows higher analgesic potency in neuropathic pain models compared to traditional opioids [, , , ].
Q14: What is the safety profile of cebranopadol based on preclinical and clinical studies?
A14: While cebranopadol has shown a generally favorable safety profile in early clinical trials, higher doses have been associated with a higher incidence of treatment-emergent adverse events, primarily during the titration phase [].
Q15: Does cebranopadol have a lower risk of abuse compared to traditional opioids?
A15: Preclinical and clinical studies indicate that cebranopadol may have a lower potential for abuse and dependence compared to traditional opioids like morphine and hydromorphone [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)

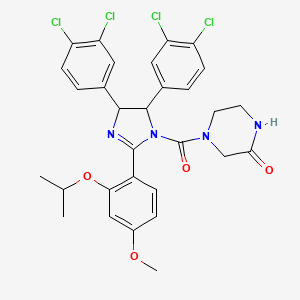
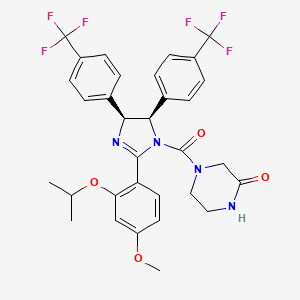

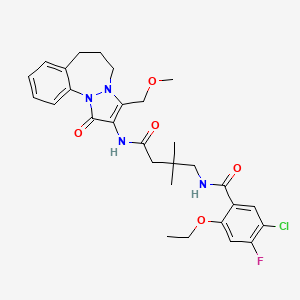
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
